N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-17(2)32-14-8-13-25-24-28-22(27-18-9-7-12-20(15-18)31-3)21-16-26-30(23(21)29-24)19-10-5-4-6-11-19/h4-7,9-12,15-17H,8,13-14H2,1-3H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSLWMYVRZXHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively targeted cancer cells by disrupting their metabolic processes and promoting cell cycle arrest.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes related to cancer progression. For example, it has been shown to inhibit certain kinases that are critical for tumor growth and metastasis. This inhibition can lead to decreased tumor viability and increased sensitivity to conventional chemotherapeutic agents.
Neuropharmacology
Potential Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. Research has indicated that compounds in this class can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical models have shown promising results where these compounds improved cognitive functions and reduced neuroinflammatory markers .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Targeting specific kinases | |
| Neuroprotection | Mitigation of oxidative stress |
Pharmacokinetics and Toxicology
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have indicated favorable absorption characteristics and a reasonable half-life in biological systems, suggesting its viability as a candidate for further development.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of this compound. Initial findings suggest low toxicity levels in vitro, although further in vivo studies are necessary to fully understand its safety implications across different dosages and exposure durations .
Mechanism of Action
The mechanism of action of N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at N4 and N6
N4-(4-Methoxyphenyl) vs. N4-(3-Methoxyphenyl) Derivatives
- : The compound N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine differs in the methoxy group position (4- vs. 3-methoxyphenyl) and the N6 substituent (ethoxypropyl vs. propan-2-yloxypropyl).
- : A direct comparison of N4-(2-, 3-, and 4-methoxyphenyl) derivatives shows that the 3-methoxyphenyl variant (melting point 199–201°C) has a lower melting point than the 2-methoxy analog (243–245°C), suggesting differences in crystallinity due to substituent orientation .
N6 Alkyl vs. Aryl Substituents
- –9 : Chlorophenyl-substituted analogs (e.g., N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine) replace the methoxy group with a chloro substituent, increasing electronegativity. The N6 diethyl or dipropyl groups (e.g., molecular weight 392.9–420.9) are smaller than the propan-2-yloxypropyl chain in the target compound, which may reduce steric hindrance but decrease solubility .
- : The compound N6-(butan-2-yl)-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine features a bulkier N6 substituent (butan-2-yl) and a dimethoxyphenyl group. The additional methoxy could enhance π-π stacking interactions but may complicate synthetic yields .
Physicochemical Properties
Melting Points and Solubility
- The target compound’s 3-methoxyphenyl group and flexible N6 chain likely improve solubility in polar solvents compared to chlorophenyl derivatives (–9), which lack strong electron-donating groups.
- : The 3-methoxyphenyl analog has a melting point of 199–201°C, lower than the 2-methoxy derivative (243–245°C), indicating that substituent position significantly affects lattice stability .
Molecular Weight and Lipophilicity
- The target compound’s molecular weight (~434.5 g/mol, estimated) is higher than diethyl/dipropyl analogs (392.9–420.9 g/mol) but lower than cycloheptyl-substituted derivatives (432.9 g/mol, ).
Biological Activity
N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article delves into the synthesis, biological activities, and therapeutic potential of this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C27H26N4O5
- Molecular Weight : 478.52 g/mol
- SMILES Notation :
CC(C)Oc(cc1)ccc1-c1nc(CN(C(c2noc(C)c22)=O)N=C2c2cc(OC)ccc2)c(C)o1
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of substituents such as methoxy and propan-2-yloxy groups is performed using nucleophilic substitution methods.
- Final Purification : The compound is purified using chromatography techniques to ensure high purity for biological testing.
Anticancer Properties
Research indicates that compounds similar to N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activities. Notably:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanism of Action : It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 µM to 24 µM depending on the specific target .
Case Studies
Several studies have demonstrated the efficacy of similar pyrazolo[3,4-d]pyrimidines in preclinical models:
- In an MCF-7 breast cancer model, compounds with similar structures effectively inhibited tumor growth and induced apoptosis .
- Another study highlighted the role of these compounds in inhibiting CDK1 and CDK2 enzymes, which are critical in cell cycle regulation .
Mechanistic Insights
Molecular docking studies have provided insights into how N4-(3-methoxyphenyl)-1-phenyl-N6-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine interacts with its biological targets. The structural similarity to ATP allows it to bind effectively at kinase active sites, leading to competitive inhibition .
Comparative Analysis
The following table summarizes the biological activities and target interactions of various pyrazolo[3,4-d]pyrimidines:
| Compound Name | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound 5i | EGFR/VGFR2 | 0.3 - 7.60 | Dual inhibitor |
| N4-(methoxy) | CDK1/CDK2 | Varies | Cell cycle inhibitor |
| Ibrutinib | BTK | Approved | Cancer treatment |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core followed by sequential substitutions at the N4 and N6 positions. Key steps include:
- Condensation of aldehydes with β-dicarbonyl compounds under basic conditions.
- Coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) for aryl group introduction .
- Optimization via microwave-assisted synthesis to reduce reaction times or continuous flow reactors to enhance scalability .
- Solvent selection (e.g., DMF or acetonitrile) and temperature control (80–120°C) to improve yield (60–85%) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
A combination of analytical methods is required:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns .
- X-ray Crystallography (if crystals are obtainable): Definitive structural elucidation .
Q. What in vitro assays are recommended to evaluate its kinase inhibitory activity?
- Kinase Binding Assays : Use fluorescence polarization or time-resolved FRET to measure binding affinity (IC50) against targets like CDK2 or EGFR .
- Cellular Proliferation Assays : MTT or ATP-luminescence assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess antiproliferative effects .
- Enzyme Kinetic Studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
Q. How do substitution patterns at the N4 and N6 positions influence physicochemical properties?
- N4 (3-methoxyphenyl) : Enhances solubility via methoxy group polarity; impacts logP by ~0.5 units .
- N6 (3-(propan-2-yloxy)propyl) : Introduces alkyl ether chains, improving membrane permeability but reducing aqueous solubility .
- Substitution effects are quantified using computational tools like COSMO-RS for solubility prediction .
Q. What computational methods are used to predict binding modes with kinase targets?
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with ATP-binding pockets of kinases (e.g., CDK2) .
- Molecular Dynamics Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical hydrogen bonds (e.g., with hinge region residues) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported IC50 values across kinase inhibition studies?
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control inhibitors (staurosporine) .
- Data Normalization : Adjust for variations in enzyme lot activity via Z’-factor validation .
- Orthogonal Assays : Cross-validate with thermal shift assays (DSF) to confirm target engagement .
Q. What strategies resolve low yields during N6-alkylation steps in synthesis?
- Catalyst Screening : Test Pd(OAc)₂ or XPhos Pd G3 for improved coupling efficiency .
- Solvent Optimization : Replace DMF with toluene to reduce side reactions .
- Temperature Gradients : Stepwise heating (50°C → 100°C) to minimize decomposition .
Q. How to establish structure-activity relationships (SAR) for optimizing target specificity?
- Analog Synthesis : Vary substituents at N4 (halogen vs. methoxy) and N6 (alkyl vs. aryl) .
- Kinase Panel Screening : Test against 50+ kinases to identify off-target effects .
- Free Energy Calculations (MM-PBSA) : Rank substituent contributions to binding affinity .
Q. What advanced analytical methods resolve conflicting NMR data for regioisomeric impurities?
- 2D NMR (HSQC, HMBC) : Assign cross-peaks to distinguish N4 vs. N6 substituents .
- LC-MS/MS : Detect low-abundance impurities (<0.1%) via fragmentation patterns .
- Dynamic NMR : Probe rotational barriers in propyloxy groups to confirm connectivity .
Q. How to design in vivo studies to evaluate pharmacokinetic (PK) properties?
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance solubility .
- PK Parameters : Measure plasma half-life (t₁/₂), Cmax, and AUC in rodent models .
- Metabolite Identification : LC-HRMS to detect phase I/II metabolites in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
